molecular formula C10H11F3N2O B7811443 1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one

1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one

Cat. No.: B7811443
M. Wt: 232.20 g/mol
InChI Key: CEOHCOYTMHLYST-UHFFFAOYSA-N
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Description

1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one is a useful research compound. Its molecular formula is C10H11F3N2O and its molecular weight is 232.20 g/mol. The purity is usually 95%.
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Biological Activity

1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one, a compound characterized by its unique trifluoromethyl and cyclopropyl substituents, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Chemical Formula : C10H14F3N3
  • Molecular Weight : 233.24 g/mol
  • IUPAC Name : this compound
  • PubChem CID : 19620826

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its interaction with different biological targets.

Research indicates that the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability and efficacy in biological systems. The presence of the cyclopropyl moiety may also contribute to unique interactions with target proteins, influencing binding affinity and specificity.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • Inhibition Studies : A study demonstrated that compounds containing trifluoromethyl groups exhibited significant inhibition against specific enzymes, suggesting potential applications as enzyme inhibitors in therapeutic contexts .
  • Antitumor Activity : Research focused on the compound's ability to inhibit tumor growth in p53-deficient models showed promising results, indicating that it may serve as a lead compound for developing anticancer therapies .
  • Neuropharmacological Effects : The impact of this compound on neurotransmitter uptake was analyzed, revealing its potential role in modulating serotonin levels, which could have implications for treating mood disorders .

Comparative Analysis of Biological Activities

Compound Biological Activity Mechanism Reference
This compoundEnzyme inhibitionTrifluoromethyl group enhances potency
Ubrogepant (similar structure)AntimigraineSelective CGRP receptor antagonist
Other pyrazole derivativesAnticancer activityInhibition of tumor cell proliferation

Safety and Toxicology

Safety data specific to this compound is limited. However, compounds with similar structures have undergone toxicological assessments, indicating a need for thorough evaluation before clinical application.

Properties

IUPAC Name

1-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-6(16)5-15-8(7-2-3-7)4-9(14-15)10(11,12)13/h4,7H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOHCOYTMHLYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=CC(=N1)C(F)(F)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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